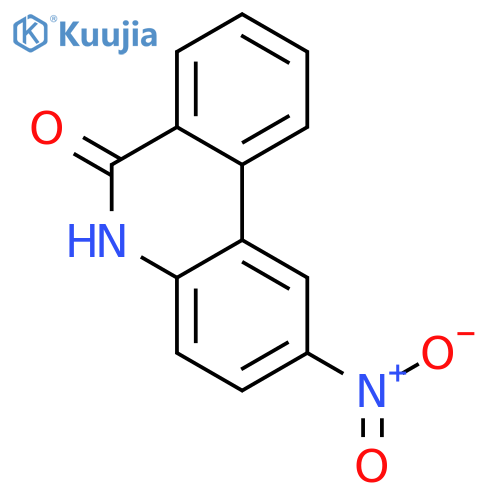Cas no 78256-30-1 (6(5H)-Phenanthridinone,2-nitro-)

78256-30-1 structure
商品名:6(5H)-Phenanthridinone,2-nitro-
6(5H)-Phenanthridinone,2-nitro- 化学的及び物理的性質
名前と識別子
-
- 6(5H)-Phenanthridinone,2-nitro-
- 2-nitro-5H-phenanthridin-6-one
- 2-NITRO-6(5H)-PHENANTHRIDINONE
- 2-Nitro-6(5H)-phenanthridinon
- 2-NITRO-6[5H]-PHENANTHRIDINONE
- 2-nitrophenanthridin-6(5H)-one
- 2-nitrophenanthridone
- 3-Nitro-phenanthridon
- AC1L4HJ6
- AC1Q1XWC
- AG-H-14062
- CHEMBL48391
- CTK5E5594
- NSC113304
- SureCN899132
- AKOS002135305
- SR-01000103925-1
- KLNFQJDLPUPRJZ-UHFFFAOYSA-N
- MFCD00010827
- SR-01000103925
- 6(5H)-Phenanthridinone, 2-nitro-
- SY292378
- DTXSID60228920
- NSC 113304
- BRD-K96218321-001-01-8
- 2-NITRO-5,6-DIHYDROPHENANTHRIDIN-6-ONE
- 78256-30-1
- SCHEMBL899132
- NSC-113304
- BDBM50101127
- DS-000918
-
- MDL: MFCD00010827
- インチ: InChI=1S/C13H8N2O3/c16-13-10-4-2-1-3-9(10)11-7-8(15(17)18)5-6-12(11)14-13/h1-7H,(H,14,16)
- InChIKey: KLNFQJDLPUPRJZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
計算された属性
- せいみつぶんしりょう: 240.05354
- どういたいしつりょう: 240.053
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.409
- ふってん: 360.4°C at 760 mmHg
- フラッシュポイント: 171.8°C
- 屈折率: 1.672
- PSA: 72.24
- LogP: 3.11270
6(5H)-Phenanthridinone,2-nitro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194226-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 95% | 1g |
$1085 | 2024-07-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593961-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 98% | 1g |
¥11583.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1194226-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 95% | 1g |
$1085 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1194226-1g |
2-Nitrophenanthridin-6(5H)-one |
78256-30-1 | 95% | 1g |
$1085 | 2025-02-21 |
6(5H)-Phenanthridinone,2-nitro- 関連文献
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
78256-30-1 (6(5H)-Phenanthridinone,2-nitro-) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
atkchemica
(CAS:78256-30-1)6(5H)-Phenanthridinone,2-nitro-

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ